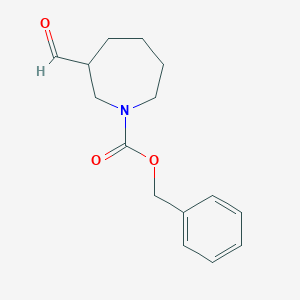
Benzyl 3-formylazepane-1-carboxylate
Descripción general
Descripción
Benzyl 3-formylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the formyl group (–CHO) and the benzyl ester group (–COOCH2Ph) in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-formylazepane-1-carboxylate typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-formylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-azepane-1-carboxylic acid benzyl ester.
Reduction: 3-Hydroxymethyl-azepane-1-carboxylic acid benzyl ester.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-formylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 3-formylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
3-Formyl-azepane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
3-Formyl-azepane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
Benzyl 3-formylazepane-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects compared to methyl or ethyl esters.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
benzyl 3-formylazepane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 |
Clave InChI |
QYVURVPWVKABAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
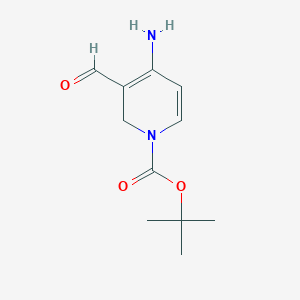
![2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide](/img/structure/B8333525.png)
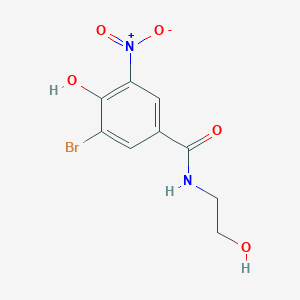
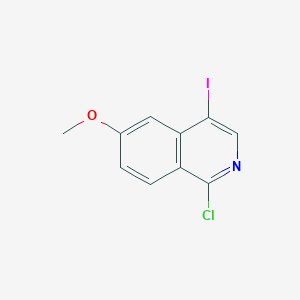
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid](/img/structure/B8333548.png)
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester](/img/structure/B8333561.png)
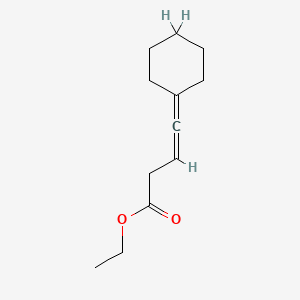

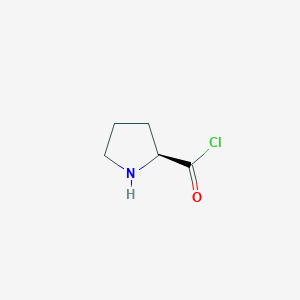
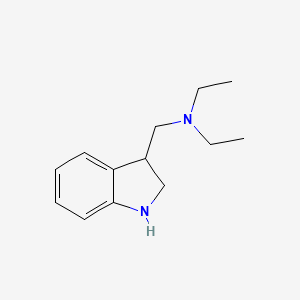
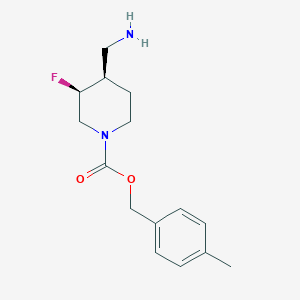

![1-[2-(Tetrahydro-furan-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8333626.png)
![4-[2-Phosphonomethylphenyl]-2-aminobutanoic acid](/img/structure/B8333629.png)
